Metoclopramide Hydrochloride is the hydrochloride salt of the substituted benzamide metoclopramide, a para-aminobenzoic acid (PABA) derivative that is structurally related to procainamide, with gastroprokinetic and antiemetic activities. Metoclopramide binds to dopamine 2 (D2) receptors in the peripheral nervous system (PNS), antagonizing dopamine-mediated relaxation of gastrointestinal smooth muscle and promoting gastroprokinesis; the pyloric sphincter and the duodenal bulb are relaxed, peristalsis of the duodenum and jejunum increase, and gastric emptying and intestinal transit accelerate. This agent may also increase the resting tone of the lower esophagus sphincter (LES), preventing acid reflux. In the central nervous system (CNS), metoclopramide antagonizes D2 dopamine receptors in the chemoreceptive trigger zone (CTZ) of the medulla, thereby preventing nausea and vomiting.
METOCLOPRAMIDE HYDROCHLORIDE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1979 and has 7 approved indications. This drug has a black box warning from the FDA.
See also: Metoclopramide (has active moiety).
Metoclopramide Hydrochloride
CAS No.: 54143-57-6
Cat. No.: VC0535285
Molecular Formula: C14H25Cl2N3O3
Molecular Weight: 354.3 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 54143-57-6 |
|---|---|
| Molecular Formula | C14H25Cl2N3O3 |
| Molecular Weight | 354.3 g/mol |
| IUPAC Name | 4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide;hydrate;hydrochloride |
| Standard InChI | InChI=1S/C14H22ClN3O2.ClH.H2O/c1-4-18(5-2)7-6-17-14(19)10-8-11(15)12(16)9-13(10)20-3;;/h8-9H,4-7,16H2,1-3H3,(H,17,19);1H;1H2 |
| Standard InChI Key | KJBLQGHJOCAOJP-UHFFFAOYSA-N |
| Canonical SMILES | CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)N)Cl.Cl |
| Appearance | Solid powder |
Introduction
Chemical Structure and Physicochemical Properties
Metoclopramide (C₁₄H₂₂ClN₃O₂) is a substituted benzamide derivative with a molecular weight of 299.8 g/mol. Its structure includes a chloro-substituted benzene ring connected to a prokinetic ethylamino group, which facilitates binding to dopamine and serotonin receptors . The compound exists as a white crystalline powder, freely soluble in water and ethanol, with a pKa of 9.6, favoring ionization in gastric fluid.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₂ClN₃O₂ |
| Molecular Weight | 299.8 g/mol |
| Solubility | Water: 50 mg/mL |
| Half-Life | 5–6 hours |
| Protein Binding | 30% |
| Metabolism | Hepatic (CYP2D6) |
Mechanism of Action
Metoclopramide exerts prokinetic effects through dual modulation of dopaminergic and serotonergic pathways :
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Dopamine D2 Receptor Antagonism: By blocking inhibitory D2 receptors in the gastrointestinal tract, metoclopramide disinhibits acetylcholine release, increasing lower esophageal sphincter (LES) pressure and enhancing antral contractions. This accelerates gastric emptying and reduces reflux .
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Serotonin 5-HT4 Receptor Agonism: Activation of 5-HT4 receptors on cholinergic neurons further stimulates acetylcholine release, amplifying gastric motility and duodenal peristalsis .
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Antiemetic Action: Central D2 receptor blockade in the chemoreceptor trigger zone (CTZ) suppresses nausea and vomiting induced by chemotherapy, migraines, or postoperative states .
In diabetic gastroparesis, metoclopramide counteracts dopamine-mediated inhibition of gastric smooth muscle, reducing symptoms like bloating and postprandial fullness .
Pharmacokinetics and Metabolism
Metoclopramide demonstrates linear pharmacokinetics with 80–85% oral bioavailability. Peak plasma concentrations occur within 1–2 hours post-ingestion, with a volume of distribution of 3.5 L/kg . Approximately 30% binds to plasma proteins, primarily albumin. Hepatic metabolism via CYP2D6 yields inactive metabolites, while 20–30% is excreted unchanged in urine . Dose adjustments are necessary in renal impairment (creatinine clearance <40 mL/min) to prevent accumulation .
| Parameter | Value |
|---|---|
| Bioavailability | 80–85% |
| Tₘₐₓ | 1–2 hours |
| Elimination Half-Life | 5–6 hours |
| Excretion | Urine (85%), Feces (15%) |
Clinical Indications and Dosage Regimens
The U.S. FDA approves metoclopramide for :
| Indication | Dosage Form | Recommended Dose |
|---|---|---|
| Diabetic Gastroparesis | Oral Tablet | 10 mg 4× daily (30 min before meals and bedtime) |
| GERD | Oral Tablet | 10–15 mg up to 4× daily |
| Chemotherapy-Induced Nausea | IV Injection | 1–2 mg/kg 30 min before chemotherapy |
Adverse Effects and Risk Mitigation
Metoclopramide’s adverse effect profile correlates with dopamine receptor blockade :
| Adverse Effect | Incidence | Management |
|---|---|---|
| Tardive Dyskinesia | 1–10% | Discontinue immediately |
| Akathisia | 10–25% | Reduce dose or switch |
| Sedation | 15–20% | Avoid driving |
| Hyperprolactinemia | 5–15% | Monitor for galactorrhea |
The black box warning mandates limiting treatment to ≤12 weeks. In a 2009 cohort study, tardive dyskinesia incidence rose to 15% with >3 months of use . Risk factors include female sex, diabetes, and concurrent antipsychotics .
Historical Development and Regulatory Status
Developed by Louis Justin-Besançon and Charles Laville in 1964, metoclopramide was commercialized as Primperan by Laboratoires Delagrange . The U.S. approval followed in 1979 under A.H. Robins (later Wyeth) . Despite generic availability post-1985, it remains on the WHO Essential Medicines List for its cost-effectiveness in low-resource settings .
Drug Interactions and Contraindications
Metoclopramide interacts with :
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Antipsychotics (e.g., risperidone): Synergistic D2 blockade exacerbates extrapyramidal symptoms.
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Opioids: Antagonizes prokinetic effects, worsening constipation.
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CYP2D6 Inhibitors (e.g., fluoxetine): Increases metoclopramide exposure by 40–50%.
Contraindications include gastrointestinal obstruction, pheochromocytoma, and epilepsy .
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